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molecular formula C6H5NO3 B8626914 Phenyl nitrate CAS No. 2104-20-3

Phenyl nitrate

Cat. No. B8626914
M. Wt: 139.11 g/mol
InChI Key: FPJQWFBQXIKMMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05674678

Procedure details

After the culture, each 1 ml of culture medium was added 15 μl of toluene and shaked at 37° C. for 30 minutes. After shaking, the culture medium was diluted 10 to 100 times in order to measure the produced amount of β-galactosidase. One ml of the solution was taken out and shaked at 30° C. for 5 minutes, followed by addition of 3.5 ml of 0.2M phosphate buffer (pH 7.25) and 0.5 ml of 0.01M O-nitrophenyl-β-D-galactopyranoside (ONPG) and 10 minutes' shaking. After sampling 1 ml of the solution and stopping the reaction by placing it in 1M Na2CO3, 8 ml of water was added thereto so as to make the whole amount 10 ml. The absorbance of this sample was measured at 420 nm by using a spectrophotometer. The amount of O-nitrophenol (ONP) produced was calculated from the standard curves of ONT. In this case, the β-galactosidase activity for decomposing 1 μmole of ONPG per minute was defined as one unit (U).
Quantity
15 μL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.5 mL
Type
reactant
Reaction Step Three
Quantity
0.5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
1 mL
Type
reactant
Reaction Step Four
Name
Quantity
8 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]1(C)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.P([O-])([O-])([O-])=O.C1C=C([N+:19]([O-:21])=[O:20])C(OC2OC(CO)C(O)C(O)C2O)=CC=1.[OH2:34]>C([O-])([O-])=O.[Na+].[Na+]>[N+:19]([O:21][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)([O-:34])=[O:20] |f:4.5.6|

Inputs

Step One
Name
Quantity
15 μL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
3.5 mL
Type
reactant
Smiles
P(=O)([O-])([O-])[O-]
Name
Quantity
0.5 mL
Type
reactant
Smiles
C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O
Step Four
Name
solution
Quantity
1 mL
Type
reactant
Smiles
Step Five
Name
Quantity
8 mL
Type
reactant
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
After shaking
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the culture medium was diluted 10 to 100 times in order
WAIT
Type
WAIT
Details
shaked at 30° C. for 5 minutes
Duration
5 min
STIRRING
Type
STIRRING
Details
shaking
CUSTOM
Type
CUSTOM
Details
the reaction

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[N+](=O)([O-])OC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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